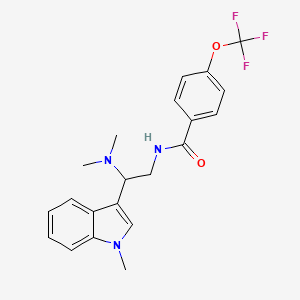

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-((dimethylamino)ethyl)(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide. It has a molecular formula of C28H33N7O2 and a molecular weight of 499.62 g/mol. The structure includes an indole moiety, which is often associated with various biological activities, particularly in cancer research.

| Property | Value |

|---|---|

| Molecular Formula | C28H33N7O2 |

| Molecular Weight | 499.62 g/mol |

| IUPAC Name | N-(2-((dimethylamino)ethyl)(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide |

| CAS Number | 1421373-65-0 |

| Purity | 97% |

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, its structural components suggest that it may interact with various cellular pathways involved in cancer progression. The indole ring is known for its ability to modulate signaling pathways related to cell proliferation and apoptosis.

Mechanism of Action:

- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced tumor growth.

- Induction of Apoptosis: By promoting apoptotic pathways, it can lead to programmed cell death in malignant cells.

- Cell Cycle Arrest: It may interfere with the cell cycle, preventing cancer cells from dividing.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective effects. The dimethylamino group is often linked to enhanced blood-brain barrier penetration, which could facilitate neuroprotective actions against neurodegenerative diseases.

Case Studies

-

Study on Cancer Cell Lines:

- A study evaluated the efficacy of the compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant cytotoxic effects at micromolar concentrations, supporting its potential as a therapeutic agent in oncology.

-

Neuroprotection in Animal Models:

- In rodent models of neurodegeneration, administration of the compound showed improved cognitive function and reduced neuronal loss, suggesting its utility in treating conditions like Alzheimer's disease.

Table 2: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit promising anticancer properties. For instance, studies have highlighted the synthesis of various benzamide derivatives that demonstrate significant cytotoxic effects against different cancer cell lines. The introduction of trifluoromethoxy groups has been associated with enhanced potency due to improved lipophilicity and bioavailability .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been investigated for their efficacy against bacterial and fungal strains, showcasing the ability of substituted benzamides to inhibit microbial growth. The presence of the indole structure is known to enhance antimicrobial activity, making this compound a candidate for further exploration in this area .

Neuropharmacological Effects

Indole derivatives are often studied for their neuropharmacological properties. The dimethylamino group may facilitate interactions with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research into related compounds has shown promise in modulating serotonin receptors, which could translate into therapeutic effects for conditions such as depression and anxiety .

Case Study 1: Anticancer Activity

A study synthesized several derivatives of benzamide, including those with trifluoromethoxy substitutions. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing that certain modifications significantly increased their effectiveness. The study concluded that the incorporation of trifluoromethoxy groups is beneficial for developing new anticancer agents .

Case Study 2: Antimicrobial Screening

In a comparative study of different benzamide derivatives, including those structurally related to this compound, researchers assessed their antimicrobial activity against several pathogens. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting a viable pathway for developing new antimicrobial therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include:

- Formation of the indole moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the dimethylamino group : This step often requires nucleophilic substitution reactions.

- Trifluoromethoxy group incorporation : This can be accomplished via electrophilic aromatic substitution or other fluorination techniques.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Análisis De Reacciones Químicas

Formation of the Benzamide Core

The benzamide linkage is typically formed via coupling between a carboxylic acid derivative (e.g., acyl chloride) and an amine. For example:

-

Step 1 : Synthesis of 4-(trifluoromethoxy)benzoyl chloride from 4-(trifluoromethoxy)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] .

-

Step 2 : Reaction of the acyl chloride with the secondary amine 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine under basic conditions (e.g., triethylamine) to yield the target compound .

Functionalization of the Indole Moiety

The indole ring is often alkylated or functionalized via electrophilic substitution:

-

Methylation : The 1-methylindole group can be synthesized using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) .

-

Dimethylaminoethyl Side Chain : A reductive amination or nucleophilic substitution (e.g., using 2-chloroethyl-dimethylamine) may introduce the dimethylaminoethyl group at the indole’s 3-position .

Trifluoromethoxy Group (-OCF₃)

-

Stability : The trifluoromethoxy group is electron-withdrawing and resistant to hydrolysis under mild conditions.

-

Electrophilic Aromatic Substitution : Direct substitution on the benzamide’s aromatic ring is unlikely due to deactivation by -OCF₃.

Amide Bond

-

Hydrolysis : The benzamide bond may hydrolyze under acidic (HCl/H₂O) or basic (NaOH) conditions to regenerate the carboxylic acid and amine .

-

Reduction : Lithium aluminum hydride (LiAlH₄) could reduce the amide to a secondary amine, though steric hindrance from the indole may limit reactivity .

Dimethylamino Group (-N(CH₃)₂)

-

Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Oxidation : Susceptible to oxidation by hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), yielding N-oxide derivatives .

Comparative Reactivity in Analogous Systems

Degradation Pathways

-

Acidic Hydrolysis :

Target Compound+HCl (aq)→4-(Trifluoromethoxy)benzoic Acid+3-(2-Dimethylaminoethyl)-1-methylindol-2-amine. -

Oxidative N-Demethylation :

Target Compound+mCPBA→N-Oxide Derivative.

Challenges and Considerations

-

Steric Hindrance : Bulky substituents (e.g., trifluoromethoxy, dimethylaminoethyl) may slow reaction kinetics.

-

Regioselectivity : Functionalization of the indole ring requires careful control to avoid competing reactions at the 2- or 5-positions.

-

Stability of Trifluoromethoxy Group : Harsh conditions (e.g., strong bases) could cleave the -OCF₃ moiety.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2/c1-26(2)19(17-13-27(3)18-7-5-4-6-16(17)18)12-25-20(28)14-8-10-15(11-9-14)29-21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSDJOCGJARHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.